molecular formula C8H11N3O3 B7771106 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol CAS No. 25948-15-6

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol

Cat. No.: B7771106
CAS No.: 25948-15-6
M. Wt: 197.19 g/mol
InChI Key: JMCDFZGHBZLEAP-UHFFFAOYSA-N
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Description

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.195 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanol moiety through a methylated amino group.

Preparation Methods

The synthesis of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol typically involves the nitration of 2-methylpyridine followed by subsequent reactions to introduce the amino and ethanol groups. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanol moiety can participate in substitution reactions to form esters or ethers.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and other proteins, leading to various biological effects .

Properties

IUPAC Name

2-[methyl-(5-nitropyridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-10(4-5-12)8-3-2-7(6-9-8)11(13)14/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDFZGHBZLEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180617
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25948-15-6
Record name 2-[Methyl(5-nitro-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25948-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.039
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 154 g (1 mole) of 2-methoxy-5-nitropyridine, 90 g (1.2 mole) of N-methylethanolamine and 200 ml of water is heated to reflux for 8 hours with stirring. After cooling, the solid substance is filtered off with suction, washed with water and is then dried in the vacuum. An intensively yellow dyed product is obtained with a melting point of 83°-4° C. and in a yield of 78% of theory.
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